molecular formula C15H22N2O4 B12308003 (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid

(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid

Cat. No.: B12308003
M. Wt: 294.35 g/mol
InChI Key: VGRRUKULDYLAHI-UHFFFAOYSA-N
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Description

(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid is a complex organic compound that features a hydrazinyl group, a benzyl group, and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the protected hydrazine derivative with a suitable propanoic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the removal of protecting groups or the formation of simpler derivatives .

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its hydrazinyl group can form covalent bonds with specific amino acids, making it useful in probing protein structures and functions .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with amino acids in proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, depending on the specific target proteins involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinyl derivatives and Boc-protected amino acids. Examples include tert-butyl (substituted benzamido)phenylcarbamate derivatives and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .

Uniqueness

What sets (S)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoic acid apart is its specific combination of functional groups, which provides unique reactivity and versatility in various applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biochemical research and drug development .

Properties

IUPAC Name

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRRUKULDYLAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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